![molecular formula C12H20N2O2 B1488344 (1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol CAS No. 1249490-20-7](/img/structure/B1488344.png)
(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol
Overview
Description
1-(3,5-Dimethylisoxazol-4-yl)methylpiperidin-3-ylmethanol, also known as 1-(3,5-DiMeO-4-MePip)-3-MeOH, is a synthetic compound that has been studied for its potential applications in scientific research. The compound has been found to have a number of biochemical and physiological effects, as well as a unique mechanism of action, making it an attractive option for use in laboratory experiments.
Scientific Research Applications
Synthesis and Structural Characterization
A study on the synthesis and characterization of a closely related compound, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, was carried out, revealing its monoclinic crystal system and chair conformation of the piperidine ring. This research provides insights into the structural properties of compounds with similar backbones (S. Naveen et al., 2015).
Another study focused on the solid-state interconversion of cages and coordination networks through conformational changes of a semi-rigid ligand, demonstrating the flexibility and potential applications of these compounds in material science (A. Burrows et al., 2010).
Potential Applications
The application of similar compounds in catalysis was explored, with research on cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes showing their ability to catalyze oxidative cyclization of alkenols, suggesting a role in organic synthesis and industrial chemistry (M. Dönges et al., 2014).
The synthesis and in vitro antiproliferative activity of diphenyl(piperidin-4-yl) thioamide methanol derivatives were investigated, indicating the potential medicinal chemistry applications of these compounds in developing new therapeutics (S. B. B. Prasad et al., 2008).
properties
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9-12(10(2)16-13-9)7-14-5-3-4-11(6-14)8-15/h11,15H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIXMZXCWPXYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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